molecular formula C22H20N6O2 B2954636 5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921857-24-1

5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2954636
CAS No.: 921857-24-1
M. Wt: 400.442
InChI Key: KYEVJDAHCHMNSD-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex heterocyclic compound.

Biochemical Analysis

Biochemical Properties

5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound exhibits high affinity for binding to the active sites of these enzymes, thereby modulating their activity. For instance, it has been observed to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis .

Cellular Effects

The effects of 5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by disrupting the signaling pathways that promote cell growth and survival. Additionally, it affects the expression of genes involved in these pathways, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

At the molecular level, 5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding sites of kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling cascades necessary for cell survival and proliferation. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental stresses. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, with potential cumulative effects on cell viability and function .

Dosage Effects in Animal Models

The effects of 5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and toxicity increases significantly .

Metabolic Pathways

5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The compound’s metabolites may also exhibit biological activity, contributing to its overall effects. Additionally, it can influence metabolic flux and alter the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, 5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body .

Subcellular Localization

The subcellular localization of 5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione is crucial for its activity and function. It is often directed to specific organelles or compartments within the cell, where it can exert its effects more efficiently. Targeting signals and post-translational modifications play a role in directing the compound to these locations. Its localization can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione apart is its unique structural features that allow for specific interactions with a wide range of biological targets. This makes it a valuable compound for drug design and development .

Properties

IUPAC Name

1-methyl-8-phenyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-26-20-17(19(29)23-22(26)30)27(14-8-11-15-9-4-2-5-10-15)21-25-24-18(28(20)21)16-12-6-3-7-13-16/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEVJDAHCHMNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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